molecular formula C12H18O4 B13699377 Bicyclo[2.2.2]octane-2,5-dicarboxylic acid, dimethyl ester CAS No. 25225-85-8

Bicyclo[2.2.2]octane-2,5-dicarboxylic acid, dimethyl ester

Cat. No.: B13699377
CAS No.: 25225-85-8
M. Wt: 226.27 g/mol
InChI Key: VIHQCQCJHNQRNB-UHFFFAOYSA-N
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Description

Dimethyl bicyclo[222]octane-2,5-dicarboxylate is a chemical compound with the molecular formula C12H18O4 It is a derivative of bicyclo[222]octane, a bicyclic hydrocarbon, and contains two ester functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

Dimethyl bicyclo[2.2.2]octane-2,5-dicarboxylate can be synthesized through several methods. One common approach involves the Diels-Alder reaction, where a diene and a dienophile react to form the bicyclic structure. The ester groups can be introduced through esterification reactions using appropriate alcohols and carboxylic acids under acidic or basic conditions .

Industrial Production Methods

Industrial production of dimethyl bicyclo[2.2.2]octane-2,5-dicarboxylate typically involves large-scale Diels-Alder reactions followed by purification processes such as distillation or recrystallization. The reaction conditions are optimized to maximize yield and purity, often involving catalysts and controlled temperatures .

Chemical Reactions Analysis

Types of Reactions

Dimethyl bicyclo[2.2.2]octane-2,5-dicarboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Dimethyl bicyclo[2.2.2]octane-2,5-dicarboxylate has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.

    Biology: Investigated for its potential as a scaffold in drug design and development.

    Medicine: Explored for its potential therapeutic properties and as a component in drug delivery systems.

    Industry: Utilized in the production of polymers and advanced materials.

Mechanism of Action

The mechanism of action of dimethyl bicyclo[2.2.2]octane-2,5-dicarboxylate depends on its specific application. In drug design, it may interact with biological targets such as enzymes or receptors, modulating their activity. The bicyclic structure provides rigidity and stability, which can enhance binding affinity and selectivity .

Comparison with Similar Compounds

Similar Compounds

    Dimethyl bicyclo[2.2.2]octane-1,4-dicarboxylate: Similar structure but different positioning of ester groups.

    Bicyclo[2.2.2]octane-1,4-dicarboxylic acid: Lacks ester groups, contains carboxylic acids instead.

    Bicyclo[2.2.2]octane-2,5-dicarboxylic acid: Similar structure but with carboxylic acids instead of esters.

Uniqueness

Dimethyl bicyclo[2.2.2]octane-2,5-dicarboxylate is unique due to its specific ester positioning, which can influence its reactivity and interactions with other molecules. This makes it a valuable compound for targeted applications in synthesis and research .

Properties

CAS No.

25225-85-8

Molecular Formula

C12H18O4

Molecular Weight

226.27 g/mol

IUPAC Name

dimethyl bicyclo[2.2.2]octane-2,5-dicarboxylate

InChI

InChI=1S/C12H18O4/c1-15-11(13)9-5-8-4-3-7(9)6-10(8)12(14)16-2/h7-10H,3-6H2,1-2H3

InChI Key

VIHQCQCJHNQRNB-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1CC2CCC1CC2C(=O)OC

Origin of Product

United States

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